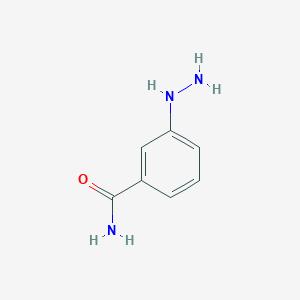

3-Hydrazinylbenzamide

描述

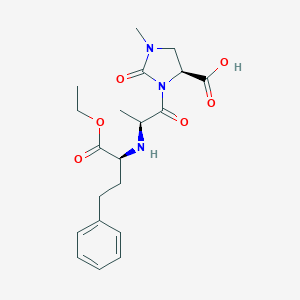

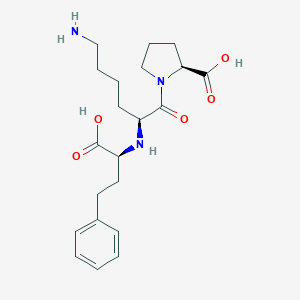

3-Hydrazinylbenzamide is a compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 3-Hydrazinylbenzamide is 1S/C7H9N3O.C2HF3O2/c8-7(11)5-2-1-3-6(4-5)10-9;3-2(4,5)1(6)7/h1-4,10H,9H2,(H2,8,11);(H,6,7) .Physical And Chemical Properties Analysis

3-Hydrazinylbenzamide is a powder at room temperature . Its molecular weight is 151.17 .科学研究应用

1. Role in DNA Repair

3-Aminobenzamide, a variant of 3-Hydrazinylbenzamide, has been studied for its role in DNA repair, particularly in the context of poly(ADP-ribose) synthesis. However, studies show that the evidence for a specific regulatory role of poly(ADP-ribose) in DNA repair is weak, and high concentrations of 3-aminobenzamide may lead to toxic side effects rather than specific effects on DNA repair processes (Cleaver, Milam, & Morgan, 1985).

2. Potential Anticancer Applications

A series of 3-acylbenzamidine hydrazones, which are related to 3-Hydrazinylbenzamide, have been synthesized and shown to inhibit rat liver S-adenosylmethionine decarboxylase significantly. Some of these compounds demonstrated antiproliferative effects against human bladder carcinoma cells, indicating their potential as anticancer agents (Staněk et al., 1993).

3. Effects on Cellular Processes

3-Aminobenzamide, closely related to 3-Hydrazinylbenzamide, has been widely used to study the involvement of poly(ADP-ribose) synthesis in various cellular functions. Its effects include potentiating the cytotoxicity of certain compounds in CHO-K1 cells, and it has been observed to influence cell cycle distribution and phosphoribosylpyrophosphate levels (Moses, Willmore, Harris, & Durkacz, 1990).

4. Involvement in Cellular Metabolism

Compounds like 3-aminobenzamide, which are structurally similar to 3-Hydrazinylbenzamide, have been shown to affect other metabolic processes, such as cell viability, glucose metabolism, and DNA synthesis. This indicates that these compounds may have broader biological implications beyond their primary roles (Milam & Cleaver, 1984).

5. Implications in Heart Transplantation

A study on heart transplantation demonstrated that 3-aminobenzamide significantly reduced oxidative stress markers and attenuated cardiomyocyte alterations, suggesting a protective role against myocardial reperfusion injury (Fiorillo et al., 2003).

6. Effects on Tissue Damage and Inflammation

Research shows that 3-aminobenzamide can attenuate lung tissue damage and inflammation after ischemia-reperfusion in rats, highlighting its potential role in treating inflammatory injuries (Koksel et al., 2005).

7. Enhancing Radiation Response

Studies on Chinese hamster cells have shown that inhibitors like 3-aminobenzamide enhance the radiation response of cells, indicating their potential use in radiation therapy (Ben-hur, Chen, & Elkind, 1985).

8. Pharmacokinetics and Biodistribution

Research using fluorinated derivatives of 3-aminobenzamide has been conducted to monitor the biodistribution and pharmacokinetics in tumor-bearing rats. This study provides insights into the challenges of delivering such drugs to solid tumors (Brix et al., 2005).

9. Inhibition of Bacterial Translocation

3-Aminobenzamide has been shown to prevent bacterial translocation and intestinal injury in rats during endotoxemia. This suggests its potential in reducing gut barrier failure seen in endotoxemia (Taner et al., 2001).

安全和危害

The safety information for 3-Hydrazinylbenzamide indicates that it is dangerous. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

3-hydrazinylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)5-2-1-3-6(4-5)10-9/h1-4,10H,9H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIRVGATLQLDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576733 | |

| Record name | 3-Hydrazinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydrazinylbenzamide | |

CAS RN |

473927-51-4 | |

| Record name | 3-Hydrazinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473927-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)

![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)